An In-depth Technical Guide to Ethyl 2-methyl-1-piperazinecarboxylate: Properties, Structure, and Applications
An In-depth Technical Guide to Ethyl 2-methyl-1-piperazinecarboxylate: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of Ethyl 2-methyl-1-piperazinecarboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, molecular structure, synthesis, and key applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a ubiquitous and versatile scaffold in modern medicinal chemistry.[1][2][3][4] Its unique six-membered structure containing two nitrogen atoms at the 1 and 4 positions imparts a range of desirable physicochemical properties to molecules.[1][2][3][4] These properties, including structural rigidity, the ability to form hydrogen bonds, and modulated basicity, often lead to enhanced aqueous solubility, oral bioavailability, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of drug candidates.[2][4] Consequently, the piperazine motif is a core component in numerous blockbuster drugs across various therapeutic areas, such as anticancer, antipsychotic, and antibacterial agents.[1][3][4]
Ethyl 2-methyl-1-piperazinecarboxylate is a functionalized derivative of this important heterocyclic system. The presence of a methyl group at the 2-position introduces a chiral center and steric bulk, which can be strategically utilized to fine-tune the binding affinity and selectivity of a molecule for its biological target. The ethyl carbamate at the 1-position serves as a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex pharmaceutical agents.
Molecular Structure and Chemical Properties
The molecular structure of Ethyl 2-methyl-1-piperazinecarboxylate consists of a piperazine ring substituted with a methyl group at the 2-position and an ethoxycarbonyl group at the 1-position.
Key Structural Features:
-
Piperazine Core: A six-membered saturated heterocycle with two nitrogen atoms.
-
2-Methyl Group: Introduces chirality and steric influence.
-
1-Ethoxycarbonyl Group: A carbamate functional group that modulates the reactivity of the N1 nitrogen and provides a site for further synthetic elaboration.
Below is a diagram illustrating the general workflow for the synthesis and functionalization of piperazine derivatives.
Caption: General workflow for piperazine synthesis and application.
Physicochemical Properties:
| Property | Value (for Ethyl 1-piperazinecarboxylate) | Expected Influence of 2-Methyl Group |
| Molecular Formula | C7H14N2O2 | C8H16N2O2 |
| Molecular Weight | 158.20 g/mol | 172.23 g/mol |
| Appearance | Colorless to light yellow liquid | Likely a liquid |
| Boiling Point | 273 °C | Expected to be slightly higher |
| Density | 1.08 g/mL at 25 °C | Similar |
| Refractive Index | n20/D 1.477 | Similar |
| Solubility | Soluble in water and organic solvents like ethanol and acetone.[5] | Similar solubility profile expected |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of Ethyl 2-methyl-1-piperazinecarboxylate. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group, and the piperazine ring. Based on the spectrum of Ethyl N-piperazinecarboxylate, the following assignments can be predicted.[6]
-
Ethyl Group: A triplet around 1.2 ppm (CH3) and a quartet around 4.1 ppm (CH2).
-
Methyl Group: A doublet in the aliphatic region, coupled to the proton at the 2-position.
-
Piperazine Ring Protons: A complex series of multiplets in the range of 2.5-3.6 ppm. The presence of the methyl group will lead to a more complex splitting pattern compared to the unsubstituted analog.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule. Key expected signals include:
-
Carbonyl Carbon: A signal in the downfield region, typically around 155 ppm for a carbamate.
-
Ethyl Group Carbons: Signals for the CH3 and CH2 carbons.
-
Piperazine Ring Carbons: Multiple signals in the aliphatic region, with the carbon bearing the methyl group (C2) being distinct.
-
Methyl Carbon: A signal in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹, characteristic of the carbamate carbonyl group.[7]
-
C-N Stretch: Absorptions in the fingerprint region.
-
C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.[7]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the piperazine ring and the ethyl carbamate group. Common fragmentation pathways for piperazine derivatives involve cleavage of the ring.
Synthesis and Purification
A common method for the synthesis of N-substituted piperazines involves the reaction of a piperazine derivative with an appropriate electrophile. For Ethyl 2-methyl-1-piperazinecarboxylate, a plausible synthetic route starts from 2-methylpiperazine.
Caption: Proposed synthesis of Ethyl 2-methyl-1-piperazinecarboxylate.
Experimental Protocol: Synthesis of Ethyl 2-methyl-1-piperazinecarboxylate
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2-Methylpiperazine
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpiperazine in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine to the solution.
-
Addition of Electrophile: Slowly add a solution of ethyl chloroformate in dichloromethane dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure Ethyl 2-methyl-1-piperazinecarboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The piperazine scaffold is a cornerstone in the development of new therapeutic agents.[1][2][3][4] Ethyl 2-methyl-1-piperazinecarboxylate serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The N-H group at the 4-position provides a convenient point for diversification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Anticancer Agents: Piperazine derivatives have shown significant potential in cancer therapy by targeting various signaling pathways.[3][8]
-
Neuroprotective Agents: The piperazine moiety is present in many centrally acting drugs, and its derivatives are being investigated for neurodegenerative diseases.[8]
-
Antiviral and Antibacterial Agents: The structural features of piperazine make it a suitable scaffold for the design of novel anti-infective agents.[1][3]
The introduction of the 2-methyl group can confer conformational rigidity and chirality, which can be exploited to achieve selective interactions with biological targets, potentially leading to improved potency and a better side-effect profile.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Ethyl 2-methyl-1-piperazinecarboxylate. Based on the safety data for related compounds like 2-methylpiperazine, the following precautions are recommended:[9][10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11][12]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.[10][12]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[10][11][12]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[9][10][12]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][12]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[9][12]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[10]
Conclusion
Ethyl 2-methyl-1-piperazinecarboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combining the privileged piperazine scaffold with a chiral methyl group and a reactive carbamate handle, make it an attractive starting material for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
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